Product packaging for Zafirlukast Impurity G-d7(Cat. No.:)

Zafirlukast Impurity G-d7

Cat. No.: B1156699
M. Wt: 631.82
Attention: For research use only. Not for human or veterinary use.
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Description

Zafirlukast Impurity G-d7 is a deuterated analog of Zafirlukast Impurity G, which is a process-related impurity of the asthma drug Zafirlukast (DB00549) . The parent drug, Zafirlukast, is an orally administered leukotriene receptor antagonist (LTRA) used for the prophylaxis and chronic treatment of asthma . This deuterated impurity, with a molecular formula of C27H24D3N3O6S and a molecular weight of 524.60 , is supplied as a high-purity analytical reference standard. Its primary application is for use as an internal standard in quantitative mass spectrometry (LC-MS) during bioanalytical method development and validation. Utilizing a deuterated internal standard like this compound is critical for ensuring accurate and reliable data in pharmacokinetic studies and impurity profiling, as it corrects for variability in sample preparation and instrument analysis. Furthermore, this compound is essential for the analytical method development, method validation (AMV), and Quality Control (QC) applications required for Abbreviated New Drug Applications (ANDA) and during the commercial production of Zafirlukast . This material is provided for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₇H₄₅D₃N₄O₅

Molecular Weight

631.82

Synonyms

N-[3-[[4-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester-d7;  Zafirlukast Acid DCC Adduct-d7

Origin of Product

United States

Synthesis and Isotopic Purity of Zafirlukast Impurity G D7

Synthetic Approaches for Zafirlukast Impurity G

Zafirlukast Impurity G is a process-related impurity formed during the synthesis of Zafirlukast, an oral leukotriene receptor antagonist. researchgate.net The structure of Impurity G is N-[3-[[4-[[cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester. chemicalbook.compharmaffiliates.com Its formation can arise from side reactions involving intermediates and reagents used in the Zafirlukast manufacturing process.

The independent synthesis of Zafirlukast Impurity G for use as a reference standard is crucial for analytical method development and validation. researchgate.net Synthetic routes typically aim to construct the molecule by coupling key fragments. A plausible approach involves the reaction of a suitably activated benzoic acid derivative with an indole (B1671886) intermediate. The synthesis and characterization of Zafirlukast and its process-related impurities have been described, noting that Impurity G can be synthesized independently to confirm its structure and for use in analytical testing. researchgate.net The characterization of such impurities is confirmed using spectral data from Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Deuteration Strategies for Zafirlukast Impurity G-d7

The introduction of deuterium (B1214612) atoms into a target molecule to create a stable isotopically labeled version like this compound can be achieved through various methods. The choice of strategy depends on the desired location of the deuterium labels, the stability of the molecule to the reaction conditions, and the availability of deuterated starting materials.

Achieving site-specific deuteration is essential for creating a high-quality internal standard where the labels are in non-exchangeable positions. Methods to achieve this precision are a key focus of modern synthetic chemistry. nih.gov

Common strategies applicable to a molecule like Zafirlukast Impurity G include:

Use of Deuterated Building Blocks: One of the most reliable methods is to synthesize the target molecule using starting materials that already contain deuterium at the desired positions. For this compound, this could involve synthesizing a deuterated version of one of the key intermediates, such as a deuterated cyclohexyl or cyclopentyl group, and then carrying this fragment through the main synthetic sequence.

Catalytic Hydrogen Isotope Exchange (HIE): This method involves exchanging C-H bonds for C-D bonds using a deuterium source (like D₂ gas or deuterated solvents) and a metal catalyst. The regioselectivity of this exchange can be directed by functional groups within the molecule.

Reductive Deuteration: This involves the reduction of a suitable precursor with a deuterium-donating reagent. For example, a ketone or an unsaturated bond could be reduced using sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst to introduce two deuterium atoms.

The synthesis of deuterated compounds is often complicated by the need to achieve high levels of both deuterium incorporation and isotopic purity. nih.gov Several challenges can arise during the deuteration process:

Isotopic Scrambling: Under certain reaction conditions, deuterium atoms may migrate to unintended positions on the molecule, leading to the formation of various isotopomers (compounds with the same number of deuterium atoms but at different locations).

Incomplete Deuteration: The deuteration reaction may not proceed to completion, resulting in a mixture of molecules with varying numbers of deuterium atoms. This mixture of isotopologues (e.g., d1, d2, d3... up to the desired d7) reduces the purity of the target d7 compound. For instance, a sample of a deuterated cyclohexene (B86901) was found to contain the nondeuterated (d0) version as the main impurity due to impurities in the deuterium source. acs.org

These challenges necessitate careful optimization of reaction conditions and rigorous purification of the final product. The separation of a mixture of isotopologues or isotopomers is often impossible, meaning the isotopic purity must be established during the synthesis itself. nih.gov The C-D bond is stronger than the C-H bond, a phenomenon known as the deuterium kinetic isotope effect, which can influence reaction rates and must be considered during synthetic planning. musechem.com

Spectroscopic Characterization of Synthetic this compound

After synthesis, the confirmation of the structure and the assessment of isotopic purity are critical steps. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for this purpose. rsc.org

NMR spectroscopy is a powerful tool for determining the exact location of deuterium atoms within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The integration of the remaining proton signals can provide a quantitative measure of the degree of deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuteration has occurred, providing unambiguous confirmation of the labeling pattern.

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift in their resonance compared to carbons bonded to hydrogen. This provides further evidence of the location and number of incorporated deuterium atoms.

A proposed strategy for evaluating deuterated compounds involves using NMR to confirm the structural integrity and the positions of the labeled atoms. rsc.org

Mass spectrometry is used to determine the molecular weight of the compound and to assess its isotopic composition.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M+) that is 7 mass units higher than that of the unlabeled Impurity G.

Isotopic Distribution: High-resolution mass spectrometry (HR-MS) is particularly valuable as it can resolve the isotopic cluster of the molecular ion. rsc.org By analyzing the relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, d5, d6, and d7 species, the isotopic purity can be calculated. This analysis reveals the percentage of the desired d7 isotopologue and quantifies the extent of under-deuteration.

The following table illustrates the expected mass spectrometry data for the unlabeled and deuterated impurity.

Compound NameMolecular FormulaExact Mass (Monoisotopic)Primary Ion in Mass Spectrum
Zafirlukast Impurity GC₃₇H₄₈N₄O₅628.3625[M+H]⁺ at m/z 629.3703
This compoundC₃₇H₄₁D₇N₄O₅635.4064[M+H]⁺ at m/z 636.4142

The following table summarizes the spectroscopic evidence used to characterize this compound.

Spectroscopic TechniqueInformation Provided
¹H NMR Disappearance or reduction of proton signals at deuterated sites.
²H NMR Appearance of signals confirming the location of deuterium atoms.
HR-MS Confirms the mass shift due to deuterium incorporation and allows for the calculation of isotopic purity by analyzing the distribution of isotopologues (d0 to d7).

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. In the context of this compound, IR spectroscopy serves to confirm the presence of key structural features and to verify the incorporation of deuterium. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds. rsc.orgacs.org

The most significant changes in the IR spectrum of this compound compared to its non-deuterated counterpart are expected in the C-D stretching and bending regions. researchgate.netaanda.org The C-H stretching vibrations in aliphatic compounds, such as the cyclohexyl groups in Impurity G, typically appear in the range of 2850-3000 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are expected to appear at a lower frequency, generally in the 2100-2250 cm⁻¹ region. arxiv.org

Similarly, C-H bending vibrations, which occur at lower frequencies in the fingerprint region of the spectrum, will also shift to even lower frequencies upon deuteration. The appearance of these new C-D absorption bands and the concurrent disappearance or significant reduction in the intensity of the corresponding C-H bands provide strong evidence for successful deuteration.

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (Carbamate)Stretch3200-3400Expected to be present.
C=O (Carbamate, Urea)Stretch1680-1720Strong absorptions are characteristic.
C-D (Aliphatic)Stretch2100-2250Key indicator of deuteration on cyclohexyl rings. arxiv.org
C-H (Aromatic, Alkyl)Stretch2850-3100Reduced intensity expected in deuterated regions.
C-O (Ether, Ester)Stretch1000-1300Expected to be present.
C-NStretch1000-1350Expected to be present.

The analysis of the IR spectrum, in conjunction with other spectroscopic data such as NMR and mass spectrometry, allows for the comprehensive structural elucidation and confirmation of the identity of this compound.

Analytical Methodologies for Detection and Quantification of Zafirlukast Impurity G D7

Chromatographic Techniques for Separation

Chromatographic techniques are fundamental for isolating Zafirlukast Impurity G-d7 from the active pharmaceutical ingredient (API), Zafirlukast, and other related substances. The separation is essential for accurate quantification and is typically achieved using high-performance and ultra-performance liquid chromatography.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. researchgate.net The development of a robust, stability-indicating HPLC method is crucial for resolving this compound from Zafirlukast and its other process-related impurities and degradants. oup.com Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net

Method development for Zafirlukast and its impurities often involves screening various columns, such as C8 and C18, to achieve optimal selectivity. oup.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent like acetonitrile, is optimized through gradient elution to ensure the separation of all components within a reasonable timeframe. researchgate.netoup.com The pH of the aqueous phase can be a critical parameter, especially for resolving structurally similar isomers. oup.com Detection is commonly performed using UV spectrophotometry at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm. nih.gov

For this compound, the chromatographic behavior is expected to be nearly identical to that of the non-deuterated Zafirlukast Impurity G due to the negligible effect of deuterium (B1214612) substitution on polarity. Therefore, methods developed for Zafirlukast Impurity G are directly applicable.

Table 1: Illustrative HPLC Method Parameters for Zafirlukast Impurity Analysis

ParameterCondition
ColumnZorbax SB C8 (50 mm x 4.6 mm, 1.8 µm)
Mobile Phase A20 mM Ammonium formate buffer (pH 4.4)
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate0.5 mL/min
DetectionUV at 225 nm
Column Temperature30 °C

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com This technique is particularly advantageous for complex impurity profiling, where numerous components need to be resolved. researchgate.net

The principles of UPLC method development are similar to those of HPLC, but the instrumentation is designed to operate at much higher pressures. The enhanced efficiency of UPLC columns can lead to sharper peaks and better separation of closely eluting impurities. mdpi.com For the analysis of Zafirlukast and its impurities, transitioning an existing HPLC method to a UPLC platform can significantly reduce run times, thereby increasing sample throughput. researchgate.net A UPLC method coupled with mass spectrometry offers a powerful tool for the rapid determination of Zafirlukast and its related compounds. researchgate.net Given that this compound is primarily used as an internal standard for MS detection, UPLC-MS is a highly suitable platform for its application.

Advanced Spectrometric Techniques for Identification and Quantification

While chromatography separates the components of a mixture, spectrometric techniques are required for their unequivocal identification and quantification. Mass spectrometry, in particular, is indispensable for the analysis of stable isotope-labeled compounds like this compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for distinguishing between deuterated and non-deuterated compounds, as it can easily resolve the mass difference imparted by the deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. acs.org This capability allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identification. nih.gov For this compound, HRMS is used to confirm its identity and isotopic purity by verifying that the measured mass corresponds to the theoretical exact mass of its molecular formula. rsc.org

The analysis can distinguish the deuterated compound from its non-deuterated counterpart and other potential isobaric interferences. acs.org Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for the analysis of pharmaceutical compounds. acs.org

Table 2: Theoretical Exact Masses for Zafirlukast Impurity G and this compound

CompoundMolecular FormulaIonTheoretical Exact Mass (m/z)
Zafirlukast Impurity GC37H48N4O5[M+H]+629.36975
This compound (hypothetical)C37H41D7N4O5[M+H]+636.41371

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce a spectrum of product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. ncsu.edu

In the context of this compound, MS/MS analysis serves two primary purposes. First, it confirms the structure of the impurity by comparing its fragmentation pattern to that of a characterized Zafirlukast Impurity G standard. Second, it can help to pinpoint the location of the deuterium labels within the molecule. nih.gov Fragments containing the deuterated portion of the molecule will exhibit a mass shift corresponding to the number of deuterium atoms they carry, while fragments without the label will have the same mass as those from the non-deuterated standard. nih.gov This detailed structural information is invaluable for confirming the identity and integrity of the stable isotope-labeled internal standard.

Compound Names

Mass Spectrometry (MS) Based Approaches

On-line Hydrogen/Deuterium Exchange Liquid Chromatography-Mass Spectrometry (LC/MS) for Structural Elucidation

The structural elucidation of pharmaceutical impurities is a critical step in drug development and quality control. Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for this purpose, providing molecular weight and fragmentation data to help propose candidate structures. nih.gov However, distinguishing between structural isomers can be challenging with conventional LC-MS data alone. researchgate.net

On-line hydrogen/deuterium (H/D) exchange LC-MS offers a powerful solution to this challenge. nih.gov This technique is instrumental in identifying the number of active or labile hydrogen atoms (typically those bound to N, O, or S atoms) within a molecule. americanpharmaceuticalreview.com The process involves introducing deuterium oxide (D₂O) into the mobile phase. As the analyte travels through the chromatographic system, its labile protons exchange with deuterons from the D₂O. americanpharmaceuticalreview.comnih.gov

The mass spectrometer detects the resulting mass shift between the deuterated and non-deuterated molecule, directly revealing the number of exchangeable hydrogens. americanpharmaceuticalreview.com This information is highly effective for differentiating between isomeric impurities, which may have identical molecular weights and similar fragmentation patterns but differ in the position of functional groups containing labile hydrogens. researchgate.net For an impurity like this compound, this method would be invaluable for confirming its structure and distinguishing it from other potential isomers. nih.govresearchgate.net

Validation of Analytical Methods for Zafirlukast Impurities

The validation of analytical methods is essential to demonstrate their suitability for their intended purpose, ensuring reliability, accuracy, and precision. scielo.brpharmaerudition.org For Zafirlukast and its impurities, methods are typically developed as stability-indicating and validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.net

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. oup.com For Zafirlukast impurity analysis, specificity is typically demonstrated through forced degradation studies. The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to produce potential degradation products. researchgate.netoup.com The analytical method must demonstrate the ability to separate the main drug peak from all potential impurities and degradation products, thus confirming its stability-indicating nature. oup.com In the development of a method for Zafirlukast, the resolution of critical pairs, such as meta and para isomers, is a key indicator of selectivity. oup.com

Table 1: Forced Degradation Conditions for Specificity Studies of Zafirlukast
Stress ConditionTypical Conditions
Acid Hydrolysis1 M HCl at 80°C for 30 min
Base Hydrolysis1 M NaOH at 80°C for 30 min
Oxidation3% H₂O₂ at 25°C for 1 min
Thermal DegradationDry heat at 105°C for 10 hours
Photolytic DegradationUV-Vis light exposure for 4 days

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. oup.com These parameters are crucial for quantifying trace impurities. They are commonly established by measuring the signal-to-noise (S/N) ratio, with an S/N of 3:1 typically used for LOD and 10:1 for LOQ. oup.com For methods analyzing Zafirlukast, the precision at the LOQ level is confirmed by analyzing multiple replicates and ensuring the results are accurate and precise. oup.com

Table 2: Representative LOD and LOQ Values for Zafirlukast Analytical Methods
ParameterMethodValue (% w/w)
LODSignal-to-Noise (3:1)0.014
LOQSignal-to-Noise (10:1)0.041

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range. oup.com For Zafirlukast impurity quantification, linearity is evaluated by preparing a series of solutions at different concentrations, typically spanning from the LOQ to 150% of the specified impurity limit. jddtonline.info The data from the detector response versus concentration are then subjected to least-squares regression analysis. oup.com A high correlation coefficient (r²) value, typically greater than 0.999, is required to establish linearity. oup.com The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise. pharmaerudition.org

Table 3: Typical Linearity Parameters for Zafirlukast Impurity Analysis
ParameterTypical Value/Range
Concentration RangeLOQ to 150% of specification limit (e.g., 0.05% to 0.30% w/w)
Number of ConcentrationsMinimum of 5
Correlation Coefficient (r²)> 0.999

Precision and Accuracy

Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility. researchgate.net Results are expressed as the Relative Standard Deviation (%RSD).

Accuracy refers to the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined through recovery studies by spiking a known amount of the impurity standard into a placebo or sample matrix at various concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). jddtonline.info High recovery percentages indicate the accuracy of the method. For a high-performance liquid chromatography (HPLC) method for Zafirlukast in human plasma, within-day and between-day relative standard deviations were reported to be less than 9%. nih.gov

Table 4: Acceptance Criteria for Precision and Accuracy
ParameterLevelAcceptance Criterion
Precision (%RSD)Repeatability & Intermediate PrecisionTypically < 10-15% for impurities
Accuracy (% Recovery)LOQ, 100%, 150% of specificationTypically 80-120% for impurities

Regulatory and Quality Control Perspectives for Deuterated Impurities in Pharmaceutical Development

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The International Conference on Harmonisation (ICH) has established widely accepted guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). ich.orgeuropa.euslideshare.net These guidelines provide a scientific and risk-based approach to the reporting, identification, and qualification of impurities. slideshare.netyoutube.com

ICH Q3A and Q3B establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. europa.euich.org These thresholds are designed to focus analytical and safety assessment efforts on those impurities that are most likely to pose a risk to patient safety. pda.org

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. europa.eu

Identification Threshold: The level at or above which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level at or above which an impurity must be justified from a safety perspective. europa.eugally.ch

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. gally.ch If an impurity is present at a level above the qualification threshold, its safety must be demonstrated. mca.gm

ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. pda.org
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

The increasing use of deuterium (B1214612) in drug development to enhance pharmacokinetic properties has raised questions about the regulatory classification of deuterated impurities. nih.govnih.govresearchgate.netresearchgate.net These impurities can exist as isotopologues (molecules that differ only in their isotopic composition) or isotopomers (isomers having the same number of each isotopic atom but differing in their positions). nih.gov

There is ongoing discussion within the pharmaceutical industry and among regulatory bodies regarding whether to treat these deuterated variants as standard impurities under ICH Q3A/Q3B guidelines. nih.govresearchgate.net The concern is that applying the standard impurity thresholds could be overly stringent and difficult to meet, given the inherent challenges in achieving 100% isotopic purity during the synthesis of deuterated active pharmaceutical ingredients (APIs). nih.gov

The U.S. Food and Drug Administration (FDA) has considered deuterated compounds to be distinct active moieties from their non-deuterated counterparts, which can have implications for regulatory exclusivity. salamandra.netvenable.com However, specific guidance on the control of deuterated impurities is still an evolving area. nih.gov

Pharmacopeial Standards and Monographs for Zafirlukast and its Impurities (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. These standards include monographs that specify the tests, procedures, and acceptance criteria for ensuring the identity, strength, quality, and purity of a drug substance and drug product.

For Zafirlukast, pharmacopeial monographs would outline the acceptable limits for known and unknown impurities. While a specific monograph for Zafirlukast Impurity G-d7 is unlikely unless it is a known and significant impurity, the general principles of impurity control outlined in the Zafirlukast monograph would apply. The use of certified reference standards is crucial for adhering to these pharmacopeial standards. usp.org

Role of this compound as a Certified Reference Standard in Pharmaceutical Quality Control

Certified Reference Materials (CRMs), or certified reference standards, are fundamental to pharmaceutical quality control. synthinkchemicals.comresearchgate.net They are highly characterized materials with known purity and properties, used as a benchmark for analytical measurements. synthinkchemicals.comlabinsights.nl this compound, when established as a certified reference standard, plays a vital role in ensuring the quality of Zafirlukast. pharmaffiliates.comsynzeal.compharmaffiliates.com

This compound as a certified reference standard is essential for a variety of analytical applications:

Impurity Profiling: It is used to identify and quantify the presence of this specific impurity in batches of Zafirlukast. cambrex.com

Method Validation: It is critical for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, specific, and sensitive for the detection and quantification of this impurity. labinsights.nlamericanpharmaceuticalreview.comscispace.com

Stability Studies: It helps in monitoring the formation of this impurity during stability testing of the drug substance and product. synzeal.comcambrex.com

Internal Standard: In some analytical techniques, particularly mass spectrometry, deuterated compounds like this compound are ideal internal standards. clearsynth.comaptochem.comnih.gov They have similar chemical and physical properties to the analyte but a different mass, allowing for more accurate quantification. aptochem.com

Applications of this compound as a Certified Reference Standard
ApplicationPurpose
Routine Quality ControlTo ensure that batches of Zafirlukast meet the specified limits for Impurity G-d7.
Analytical Method ValidationTo confirm the performance characteristics (e.g., accuracy, precision, linearity) of the analytical method used for impurity testing. fda.gov
Stability TestingTo assess the stability of Zafirlukast under various environmental conditions by monitoring the potential increase of Impurity G-d7 over time.
Internal Standard in BioanalysisTo improve the accuracy and precision of quantitative bioanalytical methods for Zafirlukast. aptochem.com

The use of a certified reference standard necessitates comprehensive documentation and traceability to ensure the reliability of analytical results. labinsights.nlmicrobiologics.com

Certificate of Analysis (CoA): Each certified reference standard must be accompanied by a Certificate of Analysis. nih.gov This document provides detailed information about the standard, including its identity, purity, assigned value (e.g., concentration), uncertainty, and expiration date. nih.gov

Traceability: The certified value of the reference standard must be metrologically traceable to a national or international standard, such as those from the National Institute of Standards and Technology (NIST) or a pharmacopeia. researchgate.netmicrobiologics.comresearchgate.net This ensures consistency and comparability of measurements across different laboratories and over time. researchgate.net

Storage and Handling: Proper storage and handling procedures are crucial to maintain the integrity and stability of the reference standard throughout its lifecycle. pharmaguideline.comeag.com These conditions are typically specified by the provider of the standard.

Future Research Directions and Methodological Advancements

Development of Novel Analytical Methodologies for Trace-Level Quantification of Deuterated Impurities

The quantification of deuterated impurities at trace levels presents a significant analytical challenge. nih.gov These impurities, often present in minute quantities within the API, necessitate the development of highly sensitive and specific analytical methodologies. nih.gov The presence of unlabeled or partially deuterated variants can interfere with the analysis, leading to erroneous results. tandfonline.com Future research is focused on advancing current techniques and exploring novel approaches to overcome these hurdles.

Current methodologies for impurity profiling, such as High-Performance Liquid Chromatography (HPLC), are foundational. researchgate.netresearchgate.net However, for deuterated compounds, enhancing the resolution and sensitivity of these techniques is paramount. The hyphenation of chromatographic systems with advanced spectrometric detectors is a key area of development. biomedres.us

Key Areas for Methodological Advancement:

Mass Spectrometry (MS): Advanced MS techniques, including Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution MS (LC-Q-TOF-HRMS), offer the high mass accuracy required to differentiate between the deuterated impurity and the API or other closely related compounds. biomedres.us Future developments will likely focus on improving ionization efficiency and data processing algorithms for better signal-to-noise ratios at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally used for structural elucidation, quantitative NMR (qNMR) is a powerful tool for the quantification of impurities without the need for a specific reference standard for the impurity itself. biomedres.us Research into higher field magnets and cryoprobe technology will continue to push the limits of detection for trace-level analysis.

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable tool for the analysis of chiral and other complex impurities. biomedres.us Further development of CE-MS interfaces could provide a robust platform for the quantification of deuterated impurities.

The table below summarizes emerging analytical techniques and their potential for the trace-level quantification of deuterated impurities.

Analytical TechniquePrinciple of DetectionPotential Advancements for Deuterated Impurity Analysis
LC-HRMS High-resolution mass-to-charge ratio measurement.Improved ionization sources, advanced data-independent acquisition (DIA) workflows.
qNMR Signal intensity is directly proportional to the number of nuclei.Higher field strengths (>1 GHz), advanced pulse sequences for suppression of API signals.
CE-MS Separation based on electrophoretic mobility coupled with mass detection.Enhanced sensitivity of CE-MS interfaces, development of novel capillary coatings.
Terahertz Spectroscopy Exploits the unique vibrational modes of molecules in the terahertz frequency range.Development of compact and high-power terahertz sources and sensitive detectors for pharmaceutical analysis. researchgate.net

Future methodologies will likely involve a multi-technique approach, leveraging the strengths of each to provide a comprehensive and accurate quantification of impurities like Zafirlukast Impurity G-d7. sepscience.com

In-depth Mechanistic Studies on Kinetic Isotope Effects in Impurity Formation Processes

The formation of this compound is intrinsically linked to the chemical transformations of the deuterated parent molecule. Understanding the mechanisms of these transformations is crucial for controlling impurity levels. A key area of research is the study of the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org

The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. researchgate.net This phenomenon, known as a primary KIE, is a cornerstone of why deuterated drugs can have improved metabolic stability. nih.govnih.gov However, this same effect can influence the pathways of impurity formation.

Future Research Focus:

Elucidating Reaction Mechanisms: By comparing the formation rates of this compound with its non-deuterated counterpart, researchers can determine if the C-D bond is broken in the rate-determining step of the impurity formation process. nih.gov This information is vital for process optimization to minimize impurity generation.

Cytochrome P450 (P450) Metabolism: Many drug metabolism pathways, which can also be impurity-generating pathways, are mediated by P450 enzymes. nih.gov In-depth studies of the KIE in P450-mediated reactions can reveal how deuteration alters metabolic pathways, potentially shunting the molecule down a different pathway that may or may not lead to the formation of this compound. nih.govplos.org

Computational Modeling: Theoretical calculations can be used to predict KIEs and model the transition states of reactions. wikipedia.org This can provide valuable insights into the mechanisms of impurity formation and guide experimental studies.

The table below outlines the types of kinetic isotope effects and their implications for studying the formation of deuterated impurities.

Type of KIEDescriptionImplication for Impurity Formation Studies
Primary KIE Isotopic substitution at the site of bond breaking in the rate-determining step. libretexts.orgA significant kH/kD ratio suggests that C-D bond cleavage is involved in the rate-limiting step of impurity formation.
Secondary KIE Isotopic substitution at a site other than the bond-breaking site. libretexts.orgCan provide information about changes in hybridization or the steric environment of the transition state during impurity formation.

By conducting detailed mechanistic studies centered on KIEs, a deeper understanding of how and why this compound is formed can be achieved, leading to more effective control strategies. nih.govbeilstein-journals.org

Standardization and Harmonization of Global Regulatory Frameworks for Deuterated Impurities

The increasing prevalence of deuterated drugs necessitates the establishment of clear regulatory guidelines for their associated impurities. nih.govsalamandra.net Currently, there is a lack of specific guidance from major regulatory bodies on how to address isotopic impurities. nih.gov This has led to concerns that existing guidelines, such as the ICH Q3A for new drug substances, may be applied by default, which may not be scientifically appropriate for deuterated compounds. nih.govgalaxypub.co

A key issue is the distinction between a traditional impurity and the lower isotopologues that are inherent in the synthesis of a deuterated API. nih.gov It has been proposed that these lower isotopologues should be considered part of the API's distribution profile rather than as impurities in the traditional sense. nih.gov

Future Directions for Regulatory Frameworks:

Development of Specific Guidelines: There is a critical need for the development of new guidelines, or addendums to existing ones, that specifically address the qualification and control of deuterated impurities. These guidelines should consider the unique properties of isotopically labeled compounds. alfa-chemistry.commusechem.com

International Harmonization: Efforts led by consortia such as the International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) are crucial for developing a harmonized global approach. nih.govbiopharminternational.com Collaboration between regulatory agencies like the FDA and EMA, as well as pharmacopoeias, is essential to ensure consistent standards worldwide. galaxypub.cosnmmi.orgfda.gov

Defining Thresholds: Scientifically justified identification and qualification thresholds specific to deuterated impurities need to be established. These thresholds should be based on toxicological data and an understanding of the potential for isotopic exchange or altered biological activity.

The table below highlights key considerations for the development of a harmonized regulatory framework for deuterated impurities.

Regulatory AspectKey ConsiderationRationale
Definition of Impurity Differentiating between process-related impurities and inherent isotopologues.Lower isotopologues are an expected part of the API and may not pose the same risks as traditional impurities. nih.gov
Analytical Validation Requirements for analytical methods used to quantify deuterated impurities.Methods must be validated for specificity, sensitivity, and accuracy in distinguishing between different isotopologues. tandfonline.com
Qualification Thresholds Establishing safe levels of exposure to deuterated impurities.Thresholds should be based on scientific risk assessment and may differ from those for non-deuterated impurities. galaxypub.co
Reporting Standardized reporting of isotopic purity and impurity profiles.Clear and consistent reporting is necessary for regulatory evaluation and to ensure product quality.

The standardization and harmonization of these frameworks will provide clarity for drug developers and ensure the safety and quality of deuterated medicines for patients globally. biopharminternational.com

Q & A

Q. What is the role of Zafirlukast Impurity G-d7 in chromatographic method development?

this compound, a deuterated analog of Zafirlukast metabolites, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Deuterated analogs minimize matrix effects and co-elution issues by providing distinct mass-to-charge ratios while retaining similar physicochemical properties to the analyte. For method development, researchers should spike Impurity G-d7 into calibration standards and samples at consistent concentrations (e.g., 1 mg/mL) to validate linearity, recovery, and precision .

Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?

Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or catalytic deuteration of precursor molecules. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, HRMS should show a +7 Da shift compared to the non-deuterated impurity, while NMR spectra must confirm deuterium placement. Purity is assessed using reverse-phase HPLC with UV detection at 254 nm, ensuring ≥98% purity for research use .

Q. What are the key parameters for validating an LC-MS method to quantify this compound?

Per ICH Q2(R2) guidelines, method validation requires:

  • Specificity : Demonstrate baseline separation from Zafirlukast and other impurities under stressed conditions (e.g., acid/base hydrolysis).
  • Linearity : Test across 50–150% of the target concentration (e.g., 0.1–1.5 µg/mL).
  • Accuracy : Spike recovery studies (80–120% recovery).
  • Precision : ≤5% RSD for intraday/interday replicates.
  • Detection Limit : Signal-to-noise ratio ≥3 for LOD .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification between HPLC and LC-MS methods?

Discrepancies often arise from ion suppression in LC-MS or inadequate UV absorbance in HPLC. To troubleshoot:

  • Cross-validate using orthogonal techniques (e.g., NMR for absolute quantification).
  • Optimize LC conditions (e.g., mobile phase pH, column temperature) to improve separation.
  • Perform matrix-matched calibration to account for ion suppression in biological samples.
  • Use deuterated internal standards (e.g., Impurity G-d7) to normalize MS data .

Q. What experimental design principles ensure robust stability studies for this compound under varying storage conditions?

Follow a factorial design to evaluate degradation pathways:

  • Stressors : Heat (40–60°C), humidity (75% RH), light (ICH Q1B), and pH extremes.
  • Sampling Intervals : 0, 1, 3, 6 months.
  • Analytical Endpoints : Quantify degradation products via LC-MS and assess impurity profile changes.
  • Statistical Analysis : Use ANOVA to identify significant degradation factors (p<0.05). Stability data must comply with ICH Q1A(R2) guidelines .

Q. How can advanced impurity profiling techniques distinguish between process-related and degradation-related impurities in Zafirlukast formulations?

  • Forced Degradation Studies : Expose Zafirlukast to oxidative (H₂O₂), thermal, and photolytic conditions to simulate degradation pathways.
  • High-Resolution MS/MS : Fragment ions and isotopic patterns (e.g., +7 Da for Impurity G-d7) differentiate deuterated impurities from non-deuterated degradation products.
  • Kinetic Modeling : Compare impurity growth rates under accelerated vs. long-term storage to identify root causes .

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples?

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to remove phospholipids.
  • Internal Standard Calibration : Use Impurity G-d7 to correct for extraction efficiency and ion suppression.
  • Post-Column Infusion : Map ion suppression zones in LC-MS chromatograms to adjust gradient elution .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in impurity levels during method transfer?

  • Design of Experiments (DoE) : Use JMP or Minitab to optimize critical method parameters (e.g., column lot, injection volume).
  • Interlaboratory Studies : Compare results across ≥3 labs using harmonized protocols.
  • Control Charts : Monitor impurity levels in reference materials over time to detect drifts .

Q. What statistical frameworks are recommended for analyzing contradictory data in impurity studies?

  • Bayesian Analysis : Incorporate prior batch data to refine uncertainty estimates.
  • Multivariate Analysis (PCA) : Identify hidden variables (e.g., column aging, mobile phase composition) affecting impurity recovery.
  • Meta-Analysis : Pool data from multiple studies to resolve outliers and establish consensus thresholds .

Compliance and Reporting

Q. How to document impurity characterization for regulatory submissions in early-phase clinical trials?

Per ICH M7 and FDA guidelines:

  • Impurity Limits : Ensure levels do not exceed thresholds supported by genotoxicity data (e.g., ≤1.5 µg/day).
  • Batch Records : Provide CoA for Impurity G-d7, including synthesis route, purity, and stability data.
  • Risk Assessment : Justify impurity limits based on safety margins from preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.